2-[3-(2-Chloroethyl)-3-nitrosoureido]-1,3-propanediol
Description
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN3O4/c7-1-2-10(9-14)6(13)8-5(3-11)4-12/h5,11-12H,1-4H2,(H,8,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZILCYKPLQLEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(C(=O)NC(CO)CO)N=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chloroethyl)-3-nitrosoureido]-1,3-propanediol involves a multi-step process. Initially, 2-chloroethylisocyanate reacts with 2-amino-1,3-propanediol in a mixture of acetonitrile (MeCN) and methanol (MeOH) to yield 2-[3-(2-chloroethyl)ureido]-1,3-propanediol. This intermediate is then nitrosated using sodium nitrite in 50% formic acid to obtain the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and solvents makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chloroethyl)-3-nitrosoureido]-1,3-propanediol undergoes several types of chemical reactions, including:
Alkylation: The compound can alkylate DNA, leading to the formation of cross-links that prevent DNA replication and transcription.
Nitrosation: The nitrosourea group can release nitric oxide (NO), which has various biological effects.
Common Reagents and Conditions
Alkylation: Typically involves the compound reacting with DNA under physiological conditions.
Nitrosation: Sodium nitrite in formic acid is commonly used for nitrosation reactions.
Major Products Formed
Alkylation: DNA adducts and cross-links.
Nitrosation: Release of nitric oxide and formation of nitroso derivatives.
Scientific Research Applications
2-[3-(2-chloroethyl)-3-nitrosoureido]-1,3-propanediol has been extensively studied for its antitumor activity. Preclinical studies have shown promising results in the treatment of experimental intracranial tumors. The compound has been found to significantly increase the median life expectancy of rodents with brain tumor transplants . It has also been compared with other chemotherapeutic agents like lomustine and temozolomide, showing superior efficacy in some cases .
Mechanism of Action
The primary mechanism of action of 2-[3-(2-chloroethyl)-3-nitrosoureido]-1,3-propanediol involves alkylation of DNA. This leads to the formation of cross-links and DNA fragmentation, ultimately inhibiting DNA replication and transcription. The compound also releases nitric oxide, which can induce apoptosis in tumor cells .
Comparison with Similar Compounds
Conclusion
This compound is a promising compound in the field of cancer research, particularly for the treatment of brain tumors. Its unique chemical properties and mechanism of action make it a valuable candidate for further study and potential clinical application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
